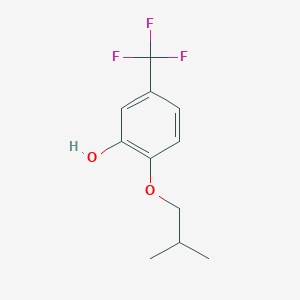

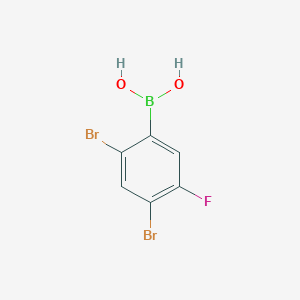

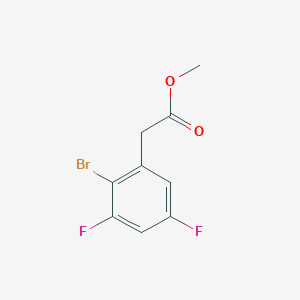

![molecular formula C12H11N5O B1459971 3-(3,5-ジメチルフェニル)-3,6-ジヒドロ-7H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-オン CAS No. 1082436-87-0](/img/structure/B1459971.png)

3-(3,5-ジメチルフェニル)-3,6-ジヒドロ-7H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-オン

説明

科学的研究の応用

CDK2阻害剤

これらの化合物は、新規CDK2阻害剤として同定されており、がん治療の有望な標的です . これらの化合物は、MCF-7およびHCT-116細胞株に対して優れた細胞傷害活性を示し、HepG-2に対しては中等度の活性を示しました .

抗菌活性

これらの化合物のいくつかの誘導体は、抗菌活性を示しました . これにより、これらの化合物は、新規抗菌薬の開発のための潜在的な候補となります。

抗がん剤

これらの化合物は、抗がん特性に関連付けられています . これらの化合物は、他の種類のがんの他に、骨髄性白血病および乳がんを調節することがわかった .

HIV治療

ジアリールピリミジン系第二世代NNRTIであるリリピビリンと呼ばれる化合物の1つは、米国FDAによって、HIV-1に感染した個人の治療のために承認されました . リリピビリンは、耐性変異を形成するための高い遺伝的障壁を有し、一般的には、有意な耐性を付与するには複数の変異が必要です .

抗真菌特性

これらの化合物は、抗真菌特性にも関連付けられています . これにより、これらの化合物は、新規抗真菌薬の開発のための潜在的な候補となります。

抗寄生虫活性

これらの化合物は、抗寄生虫特性を持つことがわかりました . これにより、これらの化合物は、新規抗寄生虫薬の開発のための潜在的な候補となります。

降圧薬

これらの化合物は、降圧特性に関連付けられています . これにより、これらの化合物は、新規降圧薬の開発のための潜在的な候補となります。

抗糖尿病薬

これらの化合物は、抗糖尿病特性に関連付けられています . これにより、これらの化合物は、新規抗糖尿病薬の開発のための潜在的な候補となります。

作用機序

Target of Action

The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates . This results in the disruption of the cell cycle progression, leading to the inhibition of cell proliferation .

Biochemical Pathways

The compound affects the CDK2/cyclin A2 pathway. CDK2, when complexed with cyclin A2, plays a key role in the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound disrupts this transition, leading to cell cycle arrest .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is significant inhibition of cell proliferation. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induces apoptosis within HCT cells .

生化学分析

Biochemical Properties

3-(3,5-Dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as cyclin-dependent kinase 2 (CDK2) and topoisomerase I, inhibiting their activity . These interactions are essential for its anticancer properties, as inhibition of these enzymes can lead to the suppression of cancer cell proliferation. Additionally, 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been found to bind to proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by altering cell signaling pathways and gene expression . It affects cell signaling pathways such as the PI3K/AKT pathway, leading to changes in cellular metabolism and promoting cell death. Furthermore, 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can modulate gene expression, resulting in the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .

Molecular Mechanism

At the molecular level, 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDK2 and topoisomerase I, inhibiting their activity and preventing the progression of the cell cycle . This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. Additionally, 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can interact with transcription factors, altering gene expression and promoting cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can lead to sustained inhibition of cellular functions and prolonged induction of apoptosis .

Dosage Effects in Animal Models

The effects of 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxic effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

3-(3,5-Dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into various metabolites that are excreted from the body . These metabolic processes can influence the compound’s efficacy and toxicity.

Transport and Distribution

Within cells and tissues, 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on DNA and other nuclear components . The distribution of this compound within the body can affect its therapeutic potential and side effects.

Subcellular Localization

The subcellular localization of 3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is critical for its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy in inducing apoptosis and inhibiting cancer cell proliferation .

特性

IUPAC Name |

3-(3,5-dimethylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c1-7-3-8(2)5-9(4-7)17-11-10(15-16-17)12(18)14-6-13-11/h3-6H,1-2H3,(H,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNMAMWIACYRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C3=C(C(=O)NC=N3)N=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901141517 | |

| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-(3,5-dimethylphenyl)-3,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901141517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082436-87-0 | |

| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-(3,5-dimethylphenyl)-3,6-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082436-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-(3,5-dimethylphenyl)-3,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901141517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

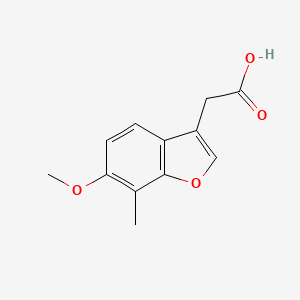

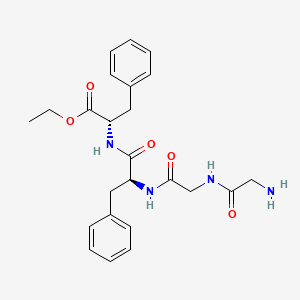

![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)

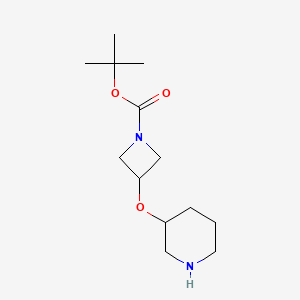

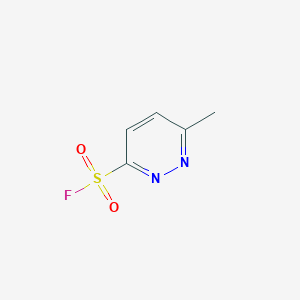

![Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1459903.png)

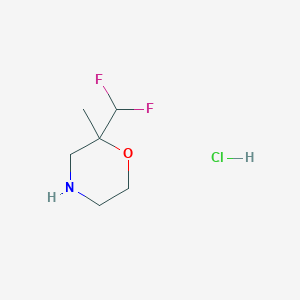

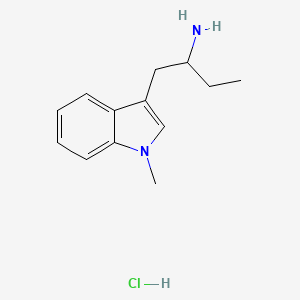

![Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1459908.png)